Cas no 771572-06-6 (2-2,5-bis(trifluoromethyl)phenylethan-1-amine)

2,5-Bis(trifluoromethyl)phenylethan-1-amine is a fluorinated aromatic amine characterized by its electron-withdrawing trifluoromethyl groups, which enhance its reactivity and stability in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique electronic properties facilitate the development of bioactive molecules. The presence of trifluoromethyl groups improves lipophilicity and metabolic stability, making it a useful intermediate in drug discovery. Its rigid aromatic backbone allows for precise structural modifications, enabling tailored interactions in target systems. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in complex synthetic pathways.
2-2,5-bis(trifluoromethyl)phenylethan-1-amine structure
771572-06-6 structure
Product name:2-2,5-bis(trifluoromethyl)phenylethan-1-amine
CAS No:771572-06-6
MF:C10H9F6N
MW:257.175583600998
CID:6024970
PubChem ID:89263981

2-2,5-bis(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-2,5-bis(trifluoromethyl)phenylethan-1-amine
    • 771572-06-6
    • 2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
    • EN300-18655841
    • SCHEMBL14157121
    • Inchi: 1S/C10H9F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3-4,17H2
    • InChI Key: SXTIJJOWOXEXTF-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=CC=1CCN)(F)F

Computed Properties

  • Exact Mass: 257.06391826g/mol
  • Monoisotopic Mass: 257.06391826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

2-2,5-bis(trifluoromethyl)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18655841-0.1g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
0.1g
$715.0 2023-09-18
Enamine
EN300-18655841-2.5g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
2.5g
$1594.0 2023-09-18
Enamine
EN300-18655841-10.0g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
10g
$3500.0 2023-05-25
Enamine
EN300-18655841-5.0g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
5g
$2360.0 2023-05-25
Enamine
EN300-18655841-0.5g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
0.5g
$781.0 2023-09-18
Enamine
EN300-18655841-5g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
5g
$2360.0 2023-09-18
Enamine
EN300-18655841-1g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
1g
$813.0 2023-09-18
Enamine
EN300-18655841-0.25g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
0.25g
$748.0 2023-09-18
Enamine
EN300-18655841-1.0g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
1g
$813.0 2023-05-25
Enamine
EN300-18655841-0.05g
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine
771572-06-6
0.05g
$683.0 2023-09-18

2-2,5-bis(trifluoromethyl)phenylethan-1-amine Related Literature

Additional information on 2-2,5-bis(trifluoromethyl)phenylethan-1-amine

Introduction to 2,2,5-bis(trifluoromethyl)phenylethan-1-amine (CAS No. 771572-06-6)

2,2,5-bis(trifluoromethyl)phenylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 771572-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of amine derivatives characterized by the presence of multiple trifluoromethyl groups, which confer distinct physicochemical characteristics and biological activities. The molecular structure of this compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 2- and 5-positions, linked to an ethylamine moiety at the 1-position, resulting in a highly electron-withdrawing and lipophilic molecule.

The significance of 2,2,5-bis(trifluoromethyl)phenylethan-1-amine lies in its potential applications as a key intermediate in the synthesis of various bioactive molecules. The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This feature makes it particularly valuable in drug discovery efforts aimed at developing novel therapeutics with improved pharmacokinetic profiles. Recent studies have highlighted its role in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory and oncological pathways.

In the realm of medicinal chemistry, the introduction of multiple fluorine atoms into a molecular framework can significantly modulate its interactions with biological systems. The electron-withdrawing nature of fluorine atoms in trifluoromethyl groups influences both the electronic distribution and steric environment of the molecule, leading to enhanced binding affinity to proteins such as kinases and transcription factors. This has spurred research into its derivatives as potential candidates for treating diseases associated with aberrant protein-protein interactions.

One of the most compelling aspects of 2,2,5-bis(trifluoromethyl)phenylethan-1-amine is its versatility as a building block for more complex scaffolds. Researchers have leveraged its structural motif to design molecules with tailored biological activities. For instance, modifications at the amine functionality or the phenyl ring have led to compounds exhibiting potent inhibitory effects on enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are integral to various cellular processes, including cell growth, differentiation, and immune responses, making them attractive targets for therapeutic intervention.

The agrochemical sector has also explored the potential of 2,2,5-bis(trifluoromethyl)phenylethan-1-amine as a precursor for developing novel pesticides. The presence of fluorine atoms enhances the compound's resistance to degradation under environmental conditions, which is crucial for ensuring prolonged efficacy in crop protection applications. Additionally, its ability to interact with biological targets in pests while minimizing toxicity to non-target organisms aligns with the growing demand for sustainable agricultural practices.

From a synthetic chemistry perspective, 2,2,5-bis(trifluoromethyl)phenylethan-1-amine serves as a valuable intermediate in multi-step synthetic routes. The availability of this compound allows chemists to access complex structures featuring trifluoromethylated aromatic systems with relative ease. Advanced synthetic methodologies, including cross-coupling reactions and transition-metal-catalyzed transformations, have been employed to further functionalize this core scaffold. Such approaches have enabled the preparation of libraries of derivatives for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.

The computational modeling and molecular dynamics studies have played a pivotal role in understanding the behavior of 2,2,5-bis(trifluoromethyl)phenylethan-1-amine in biological systems. These studies have provided insights into how the trifluoromethyl groups influence protein-ligand interactions at an atomic level. By predicting binding affinities and identifying key residues involved in molecular recognition, researchers can optimize lead compounds more efficiently. This computational guidance has accelerated the drug discovery process by reducing reliance on empirical trial-and-error approaches.

Recent advancements in green chemistry have also influenced the synthesis of 2,2,5-bis(trifluoromethyl)phenylethan-1-amine. Efforts are underway to develop more environmentally benign synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes employing recyclable ligands and solvent-free conditions have been explored as alternatives to traditional methods. Such innovations not only enhance sustainability but also improve cost-effectiveness by reducing purification steps and energy consumption.

The role of trifluoromethyl containing compounds in material science is another emerging area of interest. Beyond their applications in life sciences, these moieties impart unique properties such as thermal stability and chemical resistance when incorporated into polymers or coatings. Researchers are investigating how derivatives of 2, `[[[`[[[`[[[`[[[`[[[`[[[`[[[77157`]]]57]]]72]]]06]]]6]]] can be utilized to develop advanced materials with tailored functionalities for industrial applications.

In conclusion, [[[`[[[`[[[`[[[`[[[`[[[`[[[`[[[`[[[`[[[`[[[77157`]]]57]]]72]]]06]]]6]]] is a multifaceted compound with broad utility across pharmaceuticals, [[[`agrochemicals, [[[`and material science.` It represents an example of how structural modifications based on well-established pharmacophores can yield molecules with enhanced biological activity and functional properties.` The ongoing research into its derivatives underscores its importance as a chemical building block for addressing complex challenges in medicine, [[[`agriculture, [[[`and industry.` As scientific understanding progresses, [[[`the applications`of this compound are expected to expand further, [[[`driven by innovations in synthetic chemistry, [[[`computational biology, [[ [`and green technology.`

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